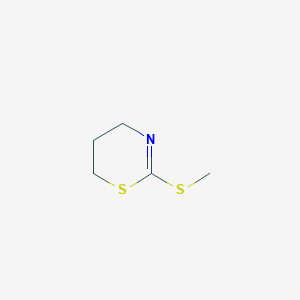![molecular formula C11H10BrClF3N3 B1304099 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 655235-50-0](/img/structure/B1304099.png)
3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Suzuki–Miyaura cross-coupling reaction has been used to synthesize C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction has been used in the synthesis of similar compounds . This reaction involves the use of aryl and heteroaryl boronic acids and requires a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Aplicaciones Científicas De Investigación
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]Pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in drug discovery, offering a versatile building block for developing drug-like candidates. This scaffold has shown a broad range of medicinal properties, including anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. The structure-activity relationship (SAR) studies surrounding pyrazolo[1,5-a]pyrimidines have garnered significant attention among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. Despite the achievements, the literature suggests that there is substantial scope for medicinal chemists to further exploit this scaffold in developing potential drug candidates. The synthesis strategies and significant biological properties, along with SAR studies of pyrazolo[1,5-a]pyrimidine derivatives, have been comprehensively reviewed, marking an important contribution to the field (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]Pyrimidines
The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines, have been a focus of review. This work highlights the significance of regio-orientation in the formation of these compounds, addressing controversies and providing clarity on the subject. The review serves as a comprehensive guide on the regio-orientation of pyrazolo[1,5-a]pyrimidines, contributing valuable insights for researchers working with these heterocyclic compounds (Mohamed & Mahmoud, 2019).
Biological Significance and Optical Sensors
Pyrazolo[1,5-a]pyrimidine derivatives are not only significant in drug development but also play a crucial role as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. These derivatives have a range of biological and medicinal applications, showcasing their versatility beyond traditional pharmaceutical use (Jindal & Kaur, 2021).
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain and is an important target in the field of neurodegenerative disorders .
Mode of Action
The compound interacts with its target, MAO-B, by binding to the active site of the enzyme. This interaction inhibits the activity of MAO-B, leading to an increase in the levels of monoamine neurotransmitters
Biochemical Pathways
The inhibition of MAO-B affects the monoamine neurotransmitter pathways, particularly those involving dopamine, norepinephrine, and serotonin . By inhibiting the breakdown of these neurotransmitters, the compound can potentially alleviate symptoms associated with their depletion, such as those found in neurodegenerative disorders like Parkinson’s disease .
Result of Action
The inhibition of MAO-B by this compound leads to increased levels of monoamine neurotransmitters in the brain . This can result in improved neuronal communication and potentially alleviate symptoms of neurodegenerative disorders . Some derivatives of the compound have shown anti-inflammatory activity comparable to the standard drug Indomethacin .
Propiedades
IUPAC Name |
3-bromo-2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClF3N3/c1-10(2,3)8-7(12)9-17-5(11(14,15)16)4-6(13)19(9)18-8/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVZXRPOMBXWBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC(=NC2=C1Br)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381683 |
Source


|
| Record name | 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
655235-50-0 |
Source


|
| Record name | 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














